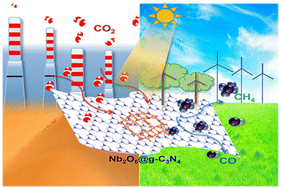Efficient Nb2O5@g-C3N4 heterostructures for enhanced photocatalytic CO2 reduction with highly selective conversion to CH4†
Inorganic Chemistry Frontiers Pub Date: 2023-11-24 DOI: 10.1039/D3QI01333B
Abstract
Achieving the goal of carbon neutralization using photocatalytic CO2 reduction has garnered widespread attention. However, rapid photogenerated charge recombination seriously impedes the further improvement of photocatalytic properties. In response, we propose a strategy to solve this limitation by way of constructing a heterojunction. A Nb2O5@g-C3N4 type II heterojunction photocatalyst was developed by a straightforward hydrothermal method. The construction of a heterojunction greatly accelerates the separation of photoinduced charges and increases the photocatalytic activity. As a result, Nb2O5@g-C3N4 (1 : 5) possesses outstanding properties for CO2 reduction under visible light with the production of CH4 and CO of about 19.06 and 1.93 μmol g−1, respectively. The CH4 selectivity is up to 98.79%. Furthermore, the mechanism of photocatalytic CO2 reduction is revealed in detail based on in situ DRIFTS and photochemical characterization, thus providing guidance for the design of high-performance CO2 photoreduction systems.


Recommended Literature
- [1] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
- [2] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
- [3] Society of Public Analysts
- [4] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [5] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [6] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [7] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [8] Back cover
- [9] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [10] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 10277-44-8
-
CAS no.: 13490-74-9
-
CAS no.: 123983-05-1
-
CAS no.: 16284-60-9









